2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 6-methylpyrimidine-4-thiol with an appropriate acylating agent to form the corresponding acetamide derivative . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes involved in bacterial cell wall synthesis, inhibiting their activity and leading to antibacterial effects . The compound’s structure allows it to interact with various biological molecules, modulating their function and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds share a similar pyrimidine-sulfanyl structure and have been studied for their antibacterial activity.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound has a similar pyrimidine core and is used in various chemical and biological applications.
2,4-Dichloro-6-methylpyrimidine: This compound is used as a precursor in the synthesis of more complex molecules and shares structural similarities with the target compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
2-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-9-6-13(19-8-18-9)23-7-12(21)20-16-14(15(17)22)10-4-2-3-5-11(10)24-16/h6,8H,2-5,7H2,1H3,(H2,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGUIWWZASCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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